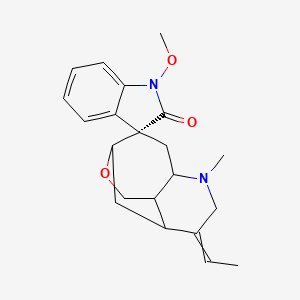
19(Z)-Akuammidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19(Z)-Akuammidine is an indole alkaloid found in the seeds of the Picralima nitida plant, commonly known as Akuamma. This compound has garnered interest due to its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 19(Z)-Akuammidine involves several steps, starting from simple indole derivatives. The process typically includes:
Formation of the indole core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Functionalization: Introduction of functional groups at specific positions on the indole ring, often through electrophilic substitution reactions.
Cyclization: Formation of the akuammidine skeleton through intramolecular cyclization reactions.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in biotechnological methods, such as the use of genetically modified microorganisms, are being explored to produce this compound more efficiently.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential pharmacological properties.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of more complex indole alkaloids.
Biology: Investigated for its role in modulating biological pathways, including neurotransmitter systems.
Medicine: Explored for its analgesic, anti-inflammatory, and anti-malarial properties.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 19(Z)-Akuammidine involves its interaction with various molecular targets, including opioid receptors. It acts as an agonist at these receptors, leading to analgesic effects. Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory properties.
Comparación Con Compuestos Similares
Akuammicine: Another indole alkaloid from Picralima nitida with similar analgesic properties.
Yohimbine: An indole alkaloid with stimulant and aphrodisiac effects.
Reserpine: An indole alkaloid used as an antihypertensive agent.
Uniqueness: 19(Z)-Akuammidine is unique due to its specific interaction with opioid receptors and its potential dual analgesic and anti-inflammatory effects, which are not commonly observed in other similar indole alkaloids.
Propiedades
Fórmula molecular |
C21H26N2O3 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(2S)-7-ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one |
InChI |
InChI=1S/C21H26N2O3/c1-4-13-11-22(2)18-10-21(19-9-14(13)15(18)12-26-19)16-7-5-6-8-17(16)23(25-3)20(21)24/h4-8,14-15,18-19H,9-12H2,1-3H3/t14?,15?,18?,19?,21-/m0/s1 |
Clave InChI |
SJKRPUOXUNOPOP-KQQYKRJTSA-N |
SMILES isomérico |
CC=C1CN(C2C[C@@]3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C |
SMILES canónico |
CC=C1CN(C2CC3(C4CC1C2CO4)C5=CC=CC=C5N(C3=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















